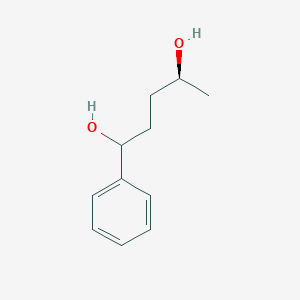

(4S)-1-Phenylpentane-1,4-diol

Description

Structure

3D Structure

Properties

CAS No. |

820247-84-5 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(4S)-1-phenylpentane-1,4-diol |

InChI |

InChI=1S/C11H16O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3/t9-,11?/m0/s1 |

InChI Key |

CLCWBIKVZDPOPD-FTNKSUMCSA-N |

Isomeric SMILES |

C[C@@H](CCC(C1=CC=CC=C1)O)O |

Canonical SMILES |

CC(CCC(C1=CC=CC=C1)O)O |

Origin of Product |

United States |

Stereochemical Analysis and Control for 4s 1 Phenylpentane 1,4 Diol

Absolute Configuration Determination and Assignment Methods

The absolute configuration of a chiral molecule, the actual spatial arrangement of its atoms, is unequivocally assigned the (R) or (S) designation based on the Cahn-Ingold-Prelog priority rules. For diols such as (4S)-1-Phenylpentane-1,4-diol, a common method for determining the absolute configuration of the two secondary hydroxy groups involves comparing the NMR spectra of their corresponding bis-(R)- and bis-(S)-MPA (α-methoxy-α-phenylacetic acid) esters. researchgate.net This method is applicable to 1,2-, 1,3-, 1,4-, and 1,5-diols. researchgate.net

Another powerful technique is the use of chiral High-Performance Liquid Chromatography (HPLC). The enantiomeric excess (ee) of a chiral diol can be directly determined by chiral HPLC analysis of the hydrogenation product. rsc.org The absolute configurations are then often assigned by analogy to known compounds or through correlation of optical rotation data with established literature values. ua.es For instance, the absolute configuration of chiral alcohols can be determined by correlating their optical rotation with that of known compounds. ua.es In some cases, advanced NMR techniques, such as those enhanced by residual dipolar couplings (RDCs), combined with optical rotatory dispersion (ORD) can be used to determine the absolute configuration. mpg.de

Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Measurement and Optimization

The stereochemical purity of a sample of this compound is defined by its enantiomeric excess (ee) and diastereomeric ratio (dr). The ee quantifies the excess of one enantiomer over the other, while the dr describes the ratio of diastereomers present. Precise measurement of these parameters is crucial for quality control and for optimizing synthetic routes.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for determining the ee of chiral diols. rsc.org For example, the ee value of a chiral diol can be determined directly by chiral HPLC analysis of the hydrogenation product. rsc.org Similarly, the diastereomeric ratio of 1,4-diols can be determined from the crude reaction mixture using 1H NMR spectroscopy. acs.org The diastereomers are often separable by silica (B1680970) gel chromatography, allowing for the isolation of pure diastereomers. acs.org

Optimization of ee and dr often involves screening different reaction conditions, such as catalysts, solvents, and temperature. For instance, in the synthesis of 1,4-diols via tandem allylboration–allenylboration, it was found that decreasing the reaction temperature can be beneficial for increasing stereoselectivity. acs.org In enzymatic reductions of 1,4-dicarbonyl compounds, the choice of enzyme and reaction time can significantly impact both conversion and stereoselectivity, with some alcohol dehydrogenases providing excellent diastereomeric and enantiomeric excess. mdpi.com

Table 1: Examples of Stereoselective Synthesis of 1,4-Diols and their Stereochemical Purity

| Product | Method | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 1,4-Diols | Tandem Allylboration–Allenylboration | 3:1 to 4:1 | Not specified | acs.org |

| Chiral Diol | Hydrogenation | Not specified | Determined by chiral HPLC | rsc.org |

| (1S,4S)-1,4-Diphenylbutane-1,4-diol | Bioreduction with E. coli/RasADH | 98% de | >99% ee | mdpi.com |

Conformational Analysis of Phenylpentanediol Systems and Related Chiral 1,4-Diols

The biological activity and reactivity of flexible molecules like this compound are heavily influenced by their conformational preferences. Conformational analysis aims to understand the relative energies and populations of different spatial arrangements (conformers) that arise from rotation around single bonds.

For diols, the relative orientation of the hydroxyl groups is a key conformational feature. In 1,2-diols, for example, the main conformational process to be analyzed involves rotation around the C1-C2 bond, leading to gauche and anti conformers. researchgate.net The presence of intramolecular hydrogen bonding between hydroxyl groups can significantly stabilize certain conformations. For instance, in some 1,2-diols, a gauche arrangement of the O-C-C-O dihedral angle is favored in the gas phase due to intramolecular hydrogen bonding. researchgate.net

Nuclear Overhauser Effect (NOESY) spectroscopy is a powerful NMR technique for determining the spatial proximity of atoms and thus elucidating molecular conformation in solution. mdpi.com Computational methods, such as Density Functional Theory (DFT) calculations, are also invaluable for predicting the relative stabilities of different conformers and understanding the factors that govern their populations. beilstein-journals.org These calculations can corroborate experimental findings from techniques like X-ray crystallography and NMR. beilstein-journals.org Studies on small diols have highlighted a fascinating interplay between conformation and absolute configuration, where conformationally induced chirality can sometimes have a more significant impact on chiroptical properties than the inherent configurational handedness. nih.gov

Mechanistic Insights into Stereoselective Bond Formation in 1,4-Diol Synthesis

Understanding the mechanism of a stereoselective reaction is fundamental to controlling and improving its outcome. For the synthesis of chiral 1,4-diols, various mechanistic principles are at play depending on the synthetic strategy employed.

In catalytic reactions, the chiral catalyst plays a pivotal role in creating a chiral environment that directs the formation of one stereoisomer over others. For example, in the palladium-catalyzed stereoselective formation of (Z)-1,4-but-2-ene diols, a proposed mechanism involves the initial coordination of the palladium(0) catalyst to the starting material, followed by oxidative addition to form an allylic intermediate. researchgate.net Control experiments in this system suggest that hyperconjugation within a catalytic intermediate is crucial for controlling the stereoselective outcome. researchgate.net

In organocatalysis, noncovalent interactions such as hydrogen bonding are often key to achieving high stereoselectivity. For instance, in the desymmetrization of meso-diols using peptide-based catalysts, one hydroxyl group of the diol is thought to form a hydrogen bond with the peptide backbone, anchoring the substrate within a chiral environment and allowing for site-selective reaction of the other hydroxyl group. rsc.org Similarly, in enzymatic reactions, the substrate is precisely oriented within the enzyme's active site, leading to highly specific bond formations. For example, the stereoselective dehydration catalyzed by the enzyme LepI is proposed to proceed via an E1cb mechanism where a specific histidine residue acts as a general base. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single pot, offer efficient routes to complex molecules. In the synthesis of 1,4-diols via a tandem allylboration–allenylboration sequence, the initial allylboration reaction generates an allenylboronate with two stereogenic units, and this reaction proceeds with high diastereoselectivity. acs.org The subsequent reaction of this intermediate with another aldehyde then creates additional stereocenters with varying degrees of stereocontrol. acs.org

Applications of 4s 1 Phenylpentane 1,4 Diol As a Chiral Building Block and Ligand Precursor

Utility in the Asymmetric Synthesis of Complex Organic Molecules

The defined stereochemical framework of (4S)-1-Phenylpentane-1,4-diol allows it to serve as a foundational element in asymmetric synthesis, where the primary goal is the selective production of a single enantiomer of a target molecule.

Precursor to Chiral Auxiliaries and Inducers

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into a substrate to direct a stereoselective reaction. While direct examples of this compound being converted into a named chiral auxiliary are not extensively documented in dedicated studies, its structural motifs are present in related and widely used synthetic intermediates. For instance, protected derivatives such as (3R, 4S)-5-(tert-Butyldiphenylsilanyloxy)-3-phenylpentane-1,4-diol have been utilized as key building blocks in synthetic campaigns. core.ac.uk The principle relies on temporarily attaching this chiral diol or a derivative to a prochiral molecule. The inherent chirality of the diol then guides the approach of reagents, leading to the formation of one diastereomer in preference to others. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. The concept of using chiral lithium amides, which can be seen as non-covalent chiral auxiliaries, has also been explored to control the stereochemistry of reactions involving similar structural frameworks. escholarship.org

Intermediate in the Total Synthesis of Bioactive Natural Products

The utility of this compound and its derivatives as chiral intermediates is demonstrated in the total synthesis of complex, biologically active molecules. A notable, albeit complex, example is in synthetic studies toward (-)-Muironolide A, a fascinating tetrachlorinated marine polyketide. escholarship.orgescholarship.org In such multi-step syntheses, fragments with defined stereochemistry are meticulously constructed and then coupled together. A building block derived from a phenylpentanediol structure can be used to install specific stereocenters that are retained throughout the synthetic sequence to the final natural product. escholarship.orgescholarship.orglookchem.com For example, a related compound, (3S, 4R)-5-Phenylpentane-1,3,4-triol, which shares a similar structural and stereochemical core, has been the target of total synthesis due to its potential pharmacological activity, highlighting the importance of this class of chiral synthons. juniperpublishers.com

Development and Application of Derived Chiral Ligands and Organocatalysts

Perhaps the most significant application of this compound is its role as a precursor to a variety of chiral ligands and organocatalysts. The diol's C₂-symmetric potential and well-defined stereocenters are ideal features for creating effective catalysts for asymmetric transformations.

Conversion to Chiral Diphosphine Ligands (e.g., TADDOL-like, DIOP analogs)

Chiral diphosphine ligands are paramount in asymmetric transition-metal catalysis, particularly for hydrogenation reactions. A well-established route allows for the conversion of chiral 1,4-diols, including this compound, into highly effective chiral phospholane (B1222863) ligands, which are structural analogs of seminal ligands like DIOP.

The general synthetic pathway involves a two-step sequence:

Cyclic Sulfate (B86663) Formation: The diol is reacted with thionyl chloride (SOCl₂) to form an intermediate cyclic sulfite, which is not isolated. This intermediate is then oxidized, typically using a ruthenium(III) chloride (RuCl₃) catalyst and sodium periodate (B1199274) (NaIO₄), to yield the stable, crystalline cyclic sulfate.

Phospholane Formation: The chiral cyclic sulfate is a potent dielectrophile. It undergoes a ring-opening reaction upon treatment with a primary phosphine (B1218219) (RPH₂) in the presence of a strong base like n-butyllithium. A second intramolecular nucleophilic substitution follows, forming the phospholane ring. When a bis(primary phosphine) is used, this process can be repeated to form C₂-symmetric bis(phospholane) ligands. mdpi.com

This methodology provides access to ligands analogous to the highly successful DuPhos and BPE families, which are known to form highly active and enantioselective catalysts with metals like rhodium and ruthenium for the asymmetric hydrogenation of various unsaturated substrates. mdpi.com

Table 1: Representative Asymmetric Hydrogenation Results using Diol-Derived Diphosphine Ligands This table illustrates the typical performance of catalysts derived from chiral 1,4-diol scaffolds in asymmetric hydrogenation reactions. The data is representative of the ligand class.

| Substrate | Ligand Type | Metal | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | Et-DuPhos | Rhodium | >99% | mdpi.com |

| Dimethyl itaconate | Et-DuPhos | Rhodium | 98% | mdpi.com |

| 1-Tetralone | BINAP/1,4-Diamine | Ruthenium | up to 99% | bohrium.com |

Transformation into Chiral Diamines and Amino Alcohols

Chiral diamines and amino alcohols are another critical class of ligands and organocatalysts. This compound serves as an excellent precursor for C₂-symmetric chiral pyrrolidines, a key subclass of cyclic diamines.

The conversion is typically achieved through a three-step process:

Activation of Hydroxyl Groups: The two hydroxyl groups of the diol are converted into good leaving groups, commonly by mesylation (using methanesulfonyl chloride) or tosylation (using p-toluenesulfonyl chloride) to form a dimesylate or ditosylate.

Cyclization: The resulting di-activated intermediate is treated with a primary amine, such as benzylamine. This initiates a tandem double N-alkylation, where the amine first displaces one leaving group and the resulting secondary amine displaces the second in an intramolecular fashion, forming the pyrrolidine (B122466) ring.

Deprotection: If a protecting group was used on the nitrogen (like the benzyl (B1604629) group from benzylamine), it is removed, often by hydrogenolysis, to yield the free C₂-symmetric secondary amine. acs.orgorganic-chemistry.org

These chiral pyrrolidines are not only valuable ligands for metal catalysis but also serve as core structures for widely used organocatalysts, such as diarylprolinol ether catalysts. organic-chemistry.org Similarly, chiral 1,4-diamines derived from diols have been shown to be highly effective ligands in ruthenium-catalyzed asymmetric hydrogenation of ketones. bohrium.com The synthesis of chiral 1,4-aminoalcohols can be achieved through related methodologies, often involving the ring-opening of activated intermediates like epoxides or aziridines derived from the diol backbone. researchgate.netrsc.org

Design Principles for Chiral Catalysts Utilizing the 1,4-Diol Scaffold

The effectiveness of this compound as a precursor for chiral catalysts stems from several key design principles in asymmetric catalysis.

C₂-Symmetry: Many of the most successful chiral ligands possess a C₂ axis of symmetry. organic-chemistry.orgrsc.org This symmetry is highly advantageous as it reduces the number of possible diastereomeric catalyst-substrate complexes and transition states, simplifying the stereochemical pathways and often leading to higher enantioselectivity. organic-chemistry.org The transformation of a C₂-symmetric 1,4-diol into ligands like 2,5-disubstituted phospholanes or pyrrolidines directly translates the backbone's symmetry to the new ligand.

Conformational Rigidity and Chelation: The five-membered ring structures (phospholanes, pyrrolidines) formed from the 1,4-diol scaffold provide a conformationally restricted backbone. When these ligands chelate to a metal center, they create a well-defined and predictable chiral pocket. This fixed chiral environment forces the substrate to approach the metal from a specific trajectory, effectively controlling the stereochemical outcome of the reaction. The substituents on the ligand backbone (e.g., the phenyl group in the parent diol) project into this pocket, creating steric hindrance that further refines the enantiodiscrimination.

Modularity and Tunability: The 1,4-diol scaffold is highly modular. While this compound provides a specific steric and electronic profile, the synthetic routes allow for variation. Different groups can be placed at the 1- and 4-positions of the pentane (B18724) chain, and the coordinating atoms (P, N, O) can be modified. This "tunability" allows for the optimization of a ligand for a specific catalytic reaction, a cornerstone of modern catalyst development. nih.govacademie-sciences.fr

In essence, the this compound scaffold provides an effective and reliable platform for generating chirality in a catalyst, leveraging the powerful principles of symmetry, steric control, and conformational rigidity to achieve high levels of asymmetric induction.

Catalytic Performance of Ligands Derived from this compound in Asymmetric Reactions

The strategic design of chiral ligands originating from this compound has led to significant advancements in asymmetric catalysis. These ligands, when complexed with various transition metals, have demonstrated remarkable efficacy in controlling the stereochemical outcome of several key reaction types.

Asymmetric Hydrogenation of Prochiral Substrates

Ligands derived from this compound have been successfully employed in the rhodium-catalyzed asymmetric hydrogenation of prochiral substrates. For instance, a chiral 1,3,2-diazaphospholidine ligand synthesized from a phenyl-substituted 1,2-diol, a class of compounds related to this compound, achieved up to 53% enantiomeric excess (ee) in the hydrogenation of (Z)-methyl 2-acetamido-3-phenylacrylate. researchgate.net Similarly, another P*-chiral diamidophosphite ligand from the 1,3,2-diazaphospholidine series has been reported to achieve up to 78% ee in the same reaction. researchgate.net

The performance of these catalysts is often influenced by the reaction conditions and the specific structure of the ligand and substrate. For example, in the hydrogenation of β-aryl-dehydroaminoacids, rhodium complexes with chiral phosphine-phosphite (P-OP) ligands have shown good catalytic activity and high enantioselectivity, ranging from 87-97% ee. researchgate.net Furthermore, ruthenium-mediated asymmetric hydrogenation has proven to be a highly effective method for producing enantiomerically enriched 1,3-diols from β-keto esters, with both enantiomeric and diastereomeric excesses reported to be up to 99%. arkat-usa.org

Below is a table summarizing the performance of various ligands in asymmetric hydrogenation reactions.

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| (Z)-methyl 2-acetamido-3-phenylacrylate | Rh-complex with 1,3,2-diazaphospholidine ligand | up to 53% | researchgate.net |

| (Z)-methyl 2-acetamido-3-phenylacrylate | Rh-complex with P*-chiral diamidophosphite ligand | up to 78% | researchgate.net |

| β-aryl-dehydroaminoacids | Rh-complex with P-OP ligands | 87-97% | researchgate.net |

| β-keto esters | Ruthenium catalysts | up to 99% | arkat-usa.org |

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Allylic Substitution, Aldol (B89426) Reactions)

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Ligands derived from this compound have shown significant promise in this area, particularly in asymmetric allylic substitution and aldol reactions.

In palladium-catalyzed asymmetric allylic substitution, a variety of ligands have been developed. For example, a chiral phosphoramidite (B1245037) ligand prepared from a phenyl-substituted 1,2-diol achieved up to 84% ee. researchgate.net Highly effective P,N,N-diamidophosphite–oxazoline ligands have yielded up to 96% ee in the allylation of (E)-1,3-diphenylallyl acetate (B1210297). researchgate.net Furthermore, diastereomeric P,P-bisdiamidophosphite ligands have reached up to 98% ee in similar reactions. researchgate.net The versatility of these ligands is also demonstrated by their application in the alkylation of various substrates, achieving high enantioselectivities. researchgate.net

The aldol reaction, a powerful tool for constructing C-C bonds, has also benefited from catalysts derived from related chiral diols. diva-portal.org While direct examples using ligands from this compound are less common in the provided context, the principles of asymmetric induction using chiral ligands are broadly applicable. thieme-connect.de The development of catalytic asymmetric conjugate addition reactions using organometallic reagents represents another important strategy for enantioselective C-C bond formation. nih.govrug.nl

The following table presents data on the performance of ligands in asymmetric allylic substitution.

| Substrate | Ligand Type | Enantiomeric Excess (ee) | Reference |

| (E)-1,3-diphenylallyl acetate | Chiral phosphoramidite | up to 84% | researchgate.net |

| (E)-1,3-diphenylallyl acetate | P,N,N-diamidophosphite–oxazoline | up to 96% | researchgate.net |

| (E)-1,3-diphenylallyl acetate | P,P-bisdiamidophosphite | up to 98% | researchgate.net |

| (E)-1,3-diphenylallyl acetate | Polystyrene-supported phosphite | up to 89% | researchgate.net |

Asymmetric Oxidation and Functionalization Reactions (e.g., Epoxidation, Aziridination)

Asymmetric oxidation and functionalization reactions provide access to valuable chiral building blocks like epoxides and aziridines. Ligands derived from chiral diols, including those structurally related to this compound, have been instrumental in advancing these transformations.

For instance, the asymmetric 1,4-dihydroxylation of 1,3-dienes can be achieved through a platinum-catalyzed enantioselective diboration, followed by oxidation. nih.gov This process furnishes chiral 2-buten-1,4-diols with high levels of enantiomeric purity. nih.gov

In the realm of asymmetric epoxidation, various catalytic systems have been developed. organic-chemistry.org Chiral iminium salts, for example, have been shown to be effective mediators for the asymmetric epoxidation of olefins, with enantiomeric excesses reaching up to 97% ee in certain cases. lboro.ac.uk The development of new oxidants has allowed these reactions to be performed at lower temperatures, further enhancing enantioselectivity. lboro.ac.uk

Asymmetric aziridination, which provides access to chiral nitrogen-containing molecules, has been successfully catalyzed by complexes derived from vaulted biaryl ligands, which share the C2-symmetric diol motif with ligands derivable from this compound. sigmaaldrich.com These reactions often exhibit excellent cis-selectivity and high enantiomeric excesses. sigmaaldrich.com

The table below highlights results from asymmetric oxidation and functionalization reactions.

| Reaction Type | Substrate | Catalyst/Ligand System | Enantiomeric Excess (ee) | Reference |

| Asymmetric 1,4-Dihydroxylation | 1,3-Dienes | Pt-catalyzed diboration | High | nih.gov |

| Asymmetric Epoxidation | Triphenylethylene | Chiral iminium salt | up to 71% | lboro.ac.uk |

| Asymmetric Epoxidation | 1-phenyl-3,4-dihydronaphthylene | Chiral iminium salt | up to 95% | lboro.ac.uk |

| Asymmetric Aziridination | Benzhydryl imines | VAPOL/VANOL derived catalysts | High | sigmaaldrich.com |

Computational and Theoretical Investigations of 4s 1 Phenylpentane 1,4 Diol and Its Derivatives

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Reaction Mechanisms and Transition State Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the intricacies of chemical reactions at the electronic level. scielo.org.za These methods are employed to map out potential energy surfaces, identify transition states, and elucidate reaction mechanisms for compounds like (4S)-1-Phenylpentane-1,4-diol.

DFT has proven to be a versatile method, offering a balance between computational cost and accuracy, making it suitable for studying complex organic molecules. ntnu.no For instance, in the study of related diol compounds, DFT calculations have been used to determine the energetic favorability of different reaction pathways. Quantum chemical calculations have shown that for certain reactions, a [3+2]-addition pathway can be slightly more energetically favorable than a [2+2] mechanism. thieme-connect.de These calculations can also elucidate the role of catalysts and coordinating ligands in a reaction, providing a detailed picture of the transition state geometry and the electronic interactions at play.

Hartree-Fock methods, while often considered a more foundational approach, provide a basis for more complex post-Hartree-Fock calculations. ntnu.no Both DFT and HF techniques can be used to calculate key electronic properties that influence reactivity, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals is a critical indicator of a molecule's chemical reactivity. scielo.org.za For example, studies on chlorohydroquinone (B41787) compounds have shown that the HF technique often predicts a larger energy gap compared to the DFT approach, suggesting differences in predicted chemical stability and reactivity. scielo.org.za

Table 1: Comparison of DFT and Hartree-Fock Methods for Electronic Structure Calculations

| Feature | Density Functional Theory (DFT) | Hartree-Fock (HF) |

|---|---|---|

| Fundamental Variable | Electron Density | Wavefunction |

| Computational Cost | Generally lower for comparable accuracy | Generally higher for large systems |

| Inclusion of Electron Correlation | Approximated through exchange-correlation functionals | Not included in the basic method |

| Typical Application | Geometry optimization, reaction mechanism studies, electronic property calculation | Basis for post-HF methods, initial electronic structure analysis |

Molecular Mechanics (MM) and Dynamic Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide detailed electronic information, they can be computationally expensive for analyzing the vast conformational space of flexible molecules like this compound. This is where molecular mechanics (MM) and molecular dynamics (MD) simulations become invaluable. mdpi.com

Molecular mechanics employs classical physics principles, representing atoms as spheres and bonds as springs, to rapidly calculate the potential energy of different molecular conformations. This allows for the exploration of the conformational landscape to identify low-energy, stable conformers. For cyclic diols like cyclopentane-1,2-diol, MM calculations have been used to identify optimized geometries, such as envelope conformations. rsc.org

Molecular dynamics simulations build upon MM by introducing thermal energy and simulating the movement of atoms over time. This provides a dynamic picture of the molecule's behavior, revealing how it explores different conformations and the timescales of these motions. MD simulations are particularly useful for understanding how a molecule like this compound might interact with a solvent or a biological receptor. For example, MD simulations have been used to study the binding of inverse agonists to estrogen-related receptor α (ERRα), revealing how the flexibility of certain helical structures is correlated with biological activity. mdpi.com These simulations can also quantify the binding free energy between a ligand and a receptor, providing insights into the strength of the interaction. mdpi.com

Table 2: Key Outputs from Molecular Dynamics Simulations

| Parameter | Description |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures, indicating stability over time. |

| Binding Free Energy | The energy change upon binding of a ligand to a receptor, often calculated using methods like MM-GBSA. |

| Conformational Changes | Identifies changes in the secondary and tertiary structure of a protein or the conformation of a ligand upon binding. |

Spectroscopic Studies (e.g., in situ FT-IR) for Reaction Pathway Interrogation

Experimental techniques, particularly in situ spectroscopy, provide a crucial link between theoretical predictions and real-world chemical transformations. In situ Fourier-transform infrared (FT-IR) spectroscopy allows for the real-time monitoring of a reaction, providing information about the formation of intermediates and products.

For reactions involving diols and related compounds, in situ FT-IR can track the disappearance of reactant peaks and the appearance of new peaks corresponding to intermediates and the final product. This data can be used to validate proposed reaction pathways derived from computational models. For example, the progress of reactions involving the generation of diazo compounds has been monitored by IR spectroscopy to determine the point of maximum intermediate concentration. ethz.ch In the context of this compound, this technique could be used to study its synthesis or subsequent reactions, such as esterification or oxidation, by monitoring the characteristic vibrational frequencies of the hydroxyl and other functional groups.

Rational Design Principles for Stereoselectivity Based on Computational Models

A major goal of computational chemistry in organic synthesis is to enable the rational design of catalysts and reaction conditions to achieve high stereoselectivity. By understanding the origins of stereoselectivity through computational modeling, chemists can predict which catalyst or substrate modifications will lead to the desired stereoisomer.

For reactions producing chiral diols, computational models can be used to analyze the transition states leading to different stereoisomers. The energy difference between these transition states determines the enantiomeric or diastereomeric excess of the product. For instance, in the asymmetric synthesis of diols, computational studies can help in understanding how a chiral ligand coordinates to a metal catalyst and how this chiral environment dictates the facial selectivity of an incoming substrate.

The principles of rational design have been successfully applied in various catalytic systems. For example, in the copper-catalyzed borylative substitution of allylic difluorides, the choice of ligand was crucial for achieving high enantioselectivity and Z/E selectivity. acs.org Similarly, in the chemoenzymatic synthesis of piperidines, the regioselectivity of transaminases for the monoamination of 1,5-diketones was evaluated to produce specific enantiomers. researchgate.net These examples highlight how computational insights can guide the selection of enzymes or catalysts for stereoselective transformations that could be applied to the synthesis of specific stereoisomers of this compound.

Future Research Directions and Persistent Challenges in the Field of Chiral Phenylpentanediols

Innovation in Green and Sustainable Synthetic Methodologies

A major thrust in modern chemical synthesis is the development of environmentally benign and economically viable processes. nih.govbohrium.com Future research in chiral phenylpentanediols will increasingly prioritize green and sustainable methodologies, moving away from stoichiometric reagents and hazardous solvents.

Key areas of innovation include:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) and transaminases, offers exquisite stereoselectivity under mild, aqueous conditions. mdpi.com Engineered "designer cells" containing multiple enzymes can facilitate cascade reactions, converting renewable feedstocks like L-phenylalanine into valuable chiral chemicals in a single pot. nih.gov Research is focused on discovering and engineering robust enzymes for the synthesis of specific phenylpentanediol stereoisomers and expanding their industrial applicability. mdpi.com For instance, ADHs have been successfully employed for the stereoselective bioreduction of 1,4-diaryl-1,4-diones to produce chiral diols with high diastereo- and enantiomeric excess. mdpi.com

Flow Chemistry: Continuous flow processes are emerging as a powerful tool for sustainable synthesis. bohrium.com They offer superior control over reaction parameters, enhanced safety, and reduced waste generation compared to batch processing. bohrium.com The application of flow chemistry to the asymmetric synthesis of chiral diols, potentially integrating immobilized catalysts or biocatalysts, represents a significant opportunity for scalable and efficient manufacturing. bohrium.comumich.edu

Chemoenzymatic Cascades: Combining the advantages of chemical and enzymatic catalysis in one-pot processes minimizes purification steps and waste. nih.gov A reported one-pot chemoenzymatic synthesis of chiral 1,3-diols, which combines a chiral metal complex for an aldol (B89426) reaction with an oxidoreductase for stereoselective reduction, exemplifies a sustainable strategy that could be adapted for phenylpentanediol synthesis. nih.gov

Renewable Feedstocks: A long-term goal is the synthesis of chiral phenylpentanediols from abundant, renewable biomass instead of petroleum-based starting materials. acs.orgnih.gov This involves designing novel synthetic pathways, potentially integrating fermentation and biocatalytic cascades, to convert bio-based molecules into the desired chiral scaffolds. nih.gov

| Methodology | Advantages | Challenges | Relevant Findings |

| Biocatalysis | High stereoselectivity, mild conditions, renewable catalysts, reduced waste. | Enzyme stability, substrate scope limitations, cost of cofactors. | Engineered E. coli cells with 4-10 enzymes for one-pot synthesis of chiral diols from L-phenylalanine. nih.gov Use of ADHs for highly selective bioreduction of diketones. mdpi.com |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up, reduced waste, process intensification. | High initial investment, potential for clogging with solid catalysts. | Telescoped continuous flow process developed for chiral precursors of 1-aryl-1,3-diols. bohrium.com |

| Chemoenzymatic Synthesis | One-pot efficiency, reduced purification steps, high stereocontrol. | Catalyst compatibility (metal vs. enzyme), optimization of reaction conditions for different steps. | One-pot synthesis of four stereoisomers of 1,3-diols using a chiral Zn(2+) complex and an oxidoreductase. nih.gov |

Exploration of Unprecedented Catalytic Systems and Reactivities

The discovery of novel catalysts and reaction pathways is essential for overcoming the limitations of existing methods. Future research will explore new frontiers in catalysis to access chiral phenylpentanediols and related structures with greater efficiency and selectivity.

Promising areas of exploration include:

Synergistic Catalysis: Combining different modes of catalysis, such as photoredox, electro-, and metal catalysis, can enable transformations that are not possible with a single catalyst. springernature.comfrontiersin.org A photo-HAT/nickel synergistic strategy has been developed for the direct conversion of bulk chemicals like ethylene (B1197577) glycol into optically pure 1,2-diols, a concept that holds promise for more complex diols. springernature.com

Engineered Metalloenzymes: The fusion of transition metal catalysis with the chiral environment of a protein scaffold creates artificial metalloenzymes with unique reactivity. mdpi.com By modifying enzymes like cytochrome P450, researchers can catalyze novel carbene and nitrene transfer reactions, expanding the toolbox for creating chiral molecules. mdpi.com

Frustrated Lewis Pairs and Main Group Catalysis: The development of metal-free catalysis is a significant goal. Chiral Brønsted acids and bases have already proven effective in many transformations. frontiersin.org Further exploration of main-group element catalysts and frustrated Lewis pairs could lead to new, sustainable methods for asymmetric synthesis.

Cobalt and Iron Catalysis: While precious metals like rhodium and iridium are common in asymmetric catalysis, the use of more abundant and less toxic metals like iron and cobalt is highly desirable. mdpi.comdicp.ac.cn Recent advances in enantioselective cobalt-catalyzed C-H activation and iron-catalyzed reductions demonstrate the growing potential of these earth-abundant metals. mdpi.comdicp.ac.cn

Expansion of Substrate Scope and Diverse Functionalization Strategies

A persistent challenge in asymmetric catalysis is that a catalyst optimized for one substrate often performs poorly for others. nih.gov Future efforts will focus on developing more general catalytic systems and novel strategies to functionalize the (4S)-1-Phenylpentane-1,4-diol scaffold.

Key strategies include:

General Catalyst Discovery: New screening methods are being developed to identify catalysts that are effective across a broad range of substrates from the outset. nih.gov This "multi-substrate screening" approach avoids the pitfalls of optimizing for a single model substrate and increases the likelihood of discovering truly general catalysts. nih.gov

Directed Evolution of Enzymes: For biocatalytic routes, directed evolution and protein engineering are powerful tools to tailor an enzyme's active site, thereby broadening its substrate scope and enhancing its selectivity for non-natural substrates. mdpi.com

Cascade Reactions: Designing cascade reactions allows for the rapid construction of molecular complexity from simple precursors. A cascade involving a Michael-type addition, isomerization, and a springernature.comresearchgate.net-sigmatropic rearrangement has been used to synthesize enantioenriched 1,4-diol and 1,4-aminoalcohol derivatives from conjugated sulfinyl dienes. csic.es

Late-Stage Functionalization: The ability to selectively modify the this compound core allows for the rapid generation of diverse analogues. The unsaturated 1,4-diols produced via cascade reactions, for example, can undergo further highly stereoselective epoxidation and dihydroxylation, demonstrating how a core scaffold can be elaborated into a variety of complex polyols. csic.es

| Research Direction | Objective | Approach | Example |

| Catalyst Generality | Develop catalysts effective for a wide range of substrates. | High-throughput, multi-substrate screening to select for both enantioselectivity and generality. | A promising lead for a general Pictet-Spengler reaction catalyst was found using this method. nih.gov |

| Substrate Scope Expansion | Modify catalysts to accept a broader range of starting materials. | Engineering the active site of enzymes to increase space for substituted aromatic rings. | P411 enzymes were engineered to expand substrate scope in C-H amination and cyclopropanation reactions. mdpi.com |

| Diverse Functionalization | Introduce new functional groups stereoselectively onto the diol scaffold. | Cascade reactions to build complexity, followed by further transformations. | Sulfinyl-mediated cascade synthesis of 1,4-diols followed by stereoselective dihydroxylation to create polyols. csic.es |

Design and Synthesis of Advanced Functional Materials and Bioactive Compounds Incorporating the this compound Scaffold

The unique three-dimensional structure of this compound makes it an attractive building block for creating molecules with specific functions. Future research will increasingly leverage this chiral scaffold in materials science and medicinal chemistry.

Bio-based and Degradable Polymers: There is a critical need to replace fossil-fuel-based plastics with sustainable alternatives. Chiral diols derived from renewable resources can be used as monomers to create novel polyesters. acs.org For example, diols derived from α-pinene have been used to synthesize heat-resistant, chemically recyclable, and enzymatically degradable polyesters, showcasing a path toward a circular polymer economy. acs.org The rigid, chiral structure of the diol can impart unique properties, such as high glass transition temperatures, to the resulting polymer. acs.org

Bioactive Compounds and Pharmacophores: The 1,4-diol and related 1,4-aminoalcohol motifs are present in a wide array of biologically active compounds, including antibiotics and antitumor agents. csic.esacs.org The this compound scaffold can serve as a starting point for the synthesis of novel pharmacologically active molecules. For instance, a related compound, (4S)-2-Methyl-2-phenylpentane-1,4-diol, has been investigated as a potential inhibitor of Glucosamine-6-phosphate (G-6-P) synthase, a target for antimicrobial drugs. nih.gov Furthermore, chemoenzymatic cascades are being developed to synthesize complex amino-diols and iminosugars, which are potent glycosidase inhibitors used in clinical development. acs.org

Chiral Ligands and Organocatalysts: The diol functionality in this compound is ideal for coordination to metal centers or for serving as a scaffold for new organocatalysts. Future work will involve designing and synthesizing novel chiral ligands and catalysts derived from this framework for use in other asymmetric transformations, contributing to the broader field of catalysis. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (4S)-1-Phenylpentane-1,4-diol?

- Methodological Answer : A plausible approach involves catalytic hydrogenation of a prochiral precursor (e.g., 1-phenylpent-1-ene-4-one) using chiral catalysts to induce stereoselectivity. For example, Raney® nickel catalysts have been effective in hydrogenating alkynes to cis-diols in related systems . Key steps include:

Substrate Preparation : Synthesize the ketone precursor via Friedel-Crafts acylation.

Catalytic Hydrogenation : Optimize pressure (5–10 bar H₂), temperature (50–80°C), and catalyst loading (5–10 wt%) to favor the (4S) configuration.

Purification : Use column chromatography or recrystallization to isolate the diol.

- Data Consideration : Monitor reaction progress via TLC or GC-MS. Yield and enantiomeric excess (ee) depend on catalyst choice and solvent polarity.

Q. How can the stereochemistry of this compound be experimentally validated?

- Methodological Answer :

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and determine ee .

- NMR Spectroscopy : Use NOESY or Mosher’s ester derivatization to confirm spatial arrangement of hydroxyl groups .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Advanced Research Questions

Q. What mechanistic challenges arise in preserving the (4S) configuration during synthesis?

- Methodological Answer : Competing isomerization pathways during hydrogenation or acid-catalyzed dehydration can reduce stereochemical fidelity. For example, in analogous diol systems, cis-trans isomerization occurs under prolonged reaction times or elevated temperatures . Mitigation strategies include:

- Kinetic Control : Shorten reaction duration to favor kinetic products (e.g., cis-diols).

- Catalyst Tuning : Use chiral ligands (e.g., BINAP) with palladium or ruthenium to enhance stereoselectivity.

- Additives : Introduce bases (e.g., K₂CO₃) to suppress acid-mediated side reactions.

Q. How do solvent and catalyst interactions influence enantioselectivity in this compound synthesis?

- Methodological Answer : Solvent polarity and catalyst surface morphology critically affect transition-state stabilization. For example:

- Polar Solvents (e.g., MeOH, H₂O) : Enhance proton availability, favoring faster hydrogenation but potentially reducing ee due to competing pathways.

- Nonpolar Solvents (e.g., THF, toluene) : Improve catalyst-substrate interactions, potentially increasing ee but slowing reaction rates.

- Experimental Design : Conduct a DoE (Design of Experiments) varying solvent, catalyst loading, and H₂ pressure. Use response surface methodology to optimize ee and yield.

Data Analysis and Contradictions

Q. How should researchers address discrepancies in diol yields reported across studies?

- Methodological Answer : Variability often stems from differences in catalyst activation, substrate purity, or analytical methods. For example:

- Catalyst Pre-treatment : Raney® nickel requires rigorous washing to remove residual Al, which can poison active sites .

- Analytical Calibration : Standardize GC-MS or HPLC protocols using certified reference materials.

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : While specific data on this compound is limited, analogous diols (e.g., 2-butene-1,4-diol) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.